4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline, also known by its CAS number 53693-67-7, is a complex organic compound characterized by a molecular formula of CHN and a molecular weight of approximately 336.43 g/mol . This compound is part of the triarylamine family, which are compounds made up of three aromatic rings connected by nitrogen atoms. Its structure features a central aniline group with multiple phenyl substituents, making it a significant compound in organic chemistry and materials science.
The reactivity of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline can be understood through its functional groups. The amine group (-NH) is known to participate in various reactions, including:
While specific biological activity data for 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline is limited, compounds with similar structures often exhibit interesting biological properties. Triarylamines have been studied for their potential as:
Synthesis of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline typically involves multi-step organic reactions, including:
The unique structure of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline lends itself to various applications:
Interaction studies involving 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline often focus on:
Several compounds share structural similarities with 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Aminodiphenylamine | 101-77-9 | Simpler structure with two phenylene groups; used in rubber processing. |
Triphenylamine | 2610-80-0 | Basic triarylamine structure; widely used in organic electronics. |
N,N-Diethyl-p-phenylenediamine | 6842-85-1 | Contains ethyl substituents; known for antioxidant properties. |
The uniqueness of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline lies in its highly branched structure, which enhances its electronic properties compared to simpler triarylamines. This structural complexity may contribute to improved performance in electronic applications and potential biological activities.